6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position on the benzo[d][1,2,3]triazole ring
Mechanism of Action
Mode of Action
It is known that triazole derivatives can interact with various biological targets through different types of bonds . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Triazole compounds are known to be key components in a variety of functional molecules used in everyday applications , suggesting that they may affect multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-1H-benzo[d][1,2,3]triazole with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6th position, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to understand the interaction of triazole derivatives with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom at the 6th position, which may affect its reactivity and biological activity.
6-chloro-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
1H-benzo[d][1,2,3]triazole: The parent compound without any substituents, used as a building block in various chemical syntheses.
Uniqueness
6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-bromo-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKHIVIGTSWNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-43-4 | |
Record name | 6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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